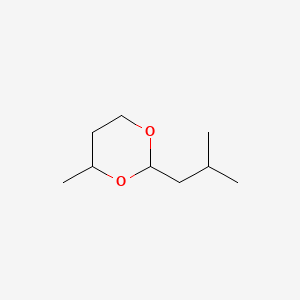

2-Isobutyl-4-methyl-1,3-dioxane

Description

Contextual Significance within the Class of Cyclic Acetals and Ketals

2-Isobutyl-4-methyl-1,3-dioxane is a member of the cyclic acetal (B89532) chemical class. Cyclic acetals and ketals are formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol. In the case of 1,3-dioxanes, the diol is 1,3-propanediol (B51772) or a substituted derivative. wikipedia.org

These compounds are of fundamental importance in organic chemistry for several reasons:

Protecting Groups: The primary and most established role of 1,3-dioxanes is as protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.de The formation of the dioxane ring renders the original carbonyl group inert to a wide range of reaction conditions, particularly those that are basic, reductive, or oxidative. This stability allows chemists to perform modifications on other parts of a complex molecule without affecting the carbonyl functionality. The protecting group can later be removed under acidic conditions to restore the original carbonyl group. thieme-connect.de

Stereochemical Control: The six-membered ring of 1,3-dioxanes preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This fixed conformation, influenced by the shorter C-O bond lengths compared to C-C bonds, allows for predictable stereochemical outcomes in reactions. The substituents on the ring have well-defined axial and equatorial positions, which can direct the approach of reagents and control the formation of new stereocenters. The conformational analysis of substituted 1,3-dioxanes has been a subject of intense study to understand these stereochemical effects. thieme-connect.deacs.org

Bioactive Scaffolds: The 1,3-dioxane (B1201747) structural unit is present in several natural products and has been incorporated into synthetic molecules to develop new therapeutic agents. thieme-connect.de For example, novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,3-dioxane linker have been developed, demonstrating high activity against drug-resistant bacteria like Neisseria gonorrhoeae. nih.gov This highlights the role of the dioxane ring as a key structural scaffold in medicinal chemistry.

Historical Perspectives on 1,3-Dioxane Chemistry and its Evolution as a Research Subject

The study of dioxanes has evolved significantly since their initial synthesis. While the 1,4-dioxane (B91453) isomer has a more documented industrial history, the chemistry of 1,3-dioxanes has been a rich field of academic and laboratory research. wikipedia.orgitrcweb.org

The parent compound, 1,3-dioxane, is prepared by the acid-catalyzed reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org The first synthesis of a 1,3-dioxane as a protecting group was for the 4- and 6-hydroxy groups in pyranose carbohydrates, a technique that became a standard transformation in organic synthesis. thieme-connect.de

The mid-20th century saw a surge in the study of physical organic chemistry, and 1,3-dioxanes became a model system for conformational analysis. Seminal work published in the 1960s detailed the chair-like conformations and the steric interactions of substituents on the ring, providing a deeper understanding of stereochemistry that is still fundamental to organic chemistry today. thieme-connect.deacs.org This research established how the positioning of groups on the dioxane ring influences their reactivity and properties.

In recent decades, the focus has expanded from fundamental conformational studies to the application of 1,3-dioxanes as key components in the synthesis of complex molecules and as bioactive compounds themselves. nih.gov Their predictable stereochemistry makes them valuable chiral auxiliaries or templates in asymmetric synthesis. Furthermore, the discovery of 1,3-dioxane-containing molecules with potent biological activity, such as novel antibiotics, ensures that this class of compounds remains an active and evolving subject of chemical research. nih.gov

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₈O₂ |

| IUPAC Name | This compound |

| Structure | A six-membered ring with oxygen atoms at positions 1 and 3, an isobutyl group at position 2, and a methyl group at position 4. |

| Class | Heterocyclic Compound, Cyclic Acetal |

Table 2: Properties of Parent Compound 1,3-Dioxane

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₈O₂ | wikipedia.orgnih.gov |

| Molar Mass | 88.106 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Melting Point | -42 °C | wikipedia.org |

| Boiling Point | 103 °C | wikipedia.org |

| Synthesis | Reaction of formaldehyde and 1,3-propanediol with an acid catalyst. | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

3080-75-9 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-9-10-5-4-8(3)11-9/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZFBLKHRAGAMZDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isobutyl 4 Methyl 1,3 Dioxane and Its Enantiomers

Stereoselective and Enantioselective Synthesis Pathways

Controlling the three-dimensional arrangement of atoms is crucial in modern chemistry. For a molecule like 2-isobutyl-4-methyl-1,3-dioxane, which has multiple stereoisomers, stereoselective and enantioselective synthesis pathways are essential for producing a single, desired isomer.

Asymmetric Catalysis Approaches in 1,3-Dioxane (B1201747) Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including 1,3-dioxanes. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

One notable strategy involves the use of chiral phosphoric acid catalysts in the hemiacetalization/intramolecular oxy-Michael addition cascade for creating syn-1,3-diol frameworks. researchgate.net While this specific cascade is for a different substitution pattern, the principle of using chiral Brønsted acids to control the formation of stereocenters in a dioxane ring is highly relevant. For the synthesis of this compound, a chiral phosphoric acid could catalyze the reaction between isovaleraldehyde (B47997) and 1,3-butanediol (B41344), influencing the stereoselectivity of the acetalization.

Organocatalysis, a sub-field of asymmetric catalysis that uses small organic molecules as catalysts, has also been successfully applied to the synthesis of related heterocyclic systems. nih.gov For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been employed in the asymmetric synthesis of 1,3-dioxolanes. nih.gov Such catalysts could potentially be adapted for the enantioselective synthesis of 1,3-dioxanes by activating both the aldehyde and the diol to facilitate a stereocontrolled ring closure.

The table below summarizes potential asymmetric catalytic approaches applicable to 1,3-dioxane synthesis.

| Catalyst Type | Example | Potential Application to this compound |

| Chiral Phosphoric Acid | (R)-TRIP | Enantioselective acetalization of isovaleraldehyde with 1,3-butanediol. researchgate.net |

| Bifunctional Organocatalyst | Cinchona-alkaloid-thiourea | Stereocontrolled cyclization via activation of reactants. nih.gov |

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliary-mediated synthesis is a classical yet effective method for controlling stereochemistry. This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into one of the starting materials. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed.

For the synthesis of an enantiomerically pure this compound, a chiral auxiliary could be attached to either isovaleraldehyde or 1,3-butanediol. For example, a chiral 1,3-diol could be used to first form a chiral acetal (B89532) with isovaleraldehyde. Subsequent reactions to introduce the methyl group at the 4-position would be directed by the stereochemistry of the auxiliary. Finally, the auxiliary would be cleaved and replaced to form the target molecule. This approach has been foundational in the synthesis of various complex molecules containing the 1,3-dioxane structural unit. thieme-connect.de

The choice of auxiliary is critical, as it must effectively control the stereochemistry of the cyclization and be readily removable without racemizing the product. While less atom-economical than asymmetric catalysis, this method is robust and predictable for establishing specific stereocenters.

Enzymatic and Biocatalytic Synthesis Routes for 1,3-Dioxane Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of enantiomerically pure this compound, several biocatalytic strategies can be envisioned:

Kinetic Resolution of the Diol: An enzyme, such as a lipase, could be used for the kinetic resolution of racemic 1,3-butanediol. This would provide an enantiomerically pure diol, which could then be reacted with isovaleraldehyde to form the corresponding diastereomerically pure dioxane.

Enzymatic Acetalization: While less common, enzymes could potentially catalyze the direct acetalization reaction. A hydrolase operating in reverse in a non-aqueous solvent could form the C-O bonds of the dioxane ring with high stereocontrol.

Deracemization: A one-pot, two-step photo-biocatalytic deracemization process has been demonstrated for secondary alcohols. acs.org This involves a non-selective photocatalytic oxidation of the alcohol to a ketone, followed by an enantioselective enzymatic reduction to yield a single enantiomer of the alcohol. A similar concept could be applied, where a racemic mixture of this compound is subjected to a process that selectively oxidizes one enantiomer, which is then reduced back to the desired enantiomer by a stereoselective enzyme. acs.org

These enzymatic methods represent a promising frontier for the sustainable production of single-enantiomer 1,3-dioxane derivatives.

Optimized Acetalization and Transacetalization Protocols

The core reaction for forming this compound is acetalization. wikipedia.org This involves the acid-catalyzed reaction of isovaleraldehyde with 1,3-butanediol, typically with the removal of water to drive the equilibrium towards the product. organic-chemistry.org Transacetalization, the exchange of the diol component of an existing acetal, is another useful protocol. organic-chemistry.org Optimization of these protocols focuses on improving yields, reducing reaction times, and employing milder, more environmentally friendly conditions.

A standard procedure involves using a Brønsted acid like p-toluenesulfonic acid in a solvent such as toluene, with a Dean-Stark apparatus to remove water azeotropically. wikipedia.orgorganic-chemistry.org However, modern methods seek to replace these harsh conditions.

Metal-Free Catalysis in 1,3-Dioxane Synthesis

The use of metal-free catalysts for acetalization avoids potential metal contamination of the product and often allows for milder reaction conditions. nih.gov

Several metal-free approaches are effective:

Organocatalysts: As mentioned in section 2.1.1, chiral organocatalysts can be used for asymmetric synthesis. researchgate.netnih.gov Even simple, achiral organic molecules can catalyze acetalization.

N-Bromosuccinimide (NBS): A noteworthy method employs a catalytic amount of NBS for the chemoselective conversion of carbonyl compounds to 1,3-dioxanes. organic-chemistry.org This reaction proceeds under nearly neutral conditions and tolerates acid-sensitive functional groups. The process involves an in situ acetal exchange with an orthoformate. organic-chemistry.org

Iodine: Molecular iodine has been shown to be an effective catalyst for the conversion of carbonyl compounds to 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org

The following table highlights some metal-free catalysts for 1,3-dioxane synthesis.

| Catalyst | Reactants | Conditions | Key Advantage |

| N-Bromosuccinimide (NBS) | Carbonyl, 1,3-propanediol (B51772), ethyl orthoformate | Catalytic NBS | Nearly neutral, chemoselective for aldehydes. organic-chemistry.org |

| Iodine (I₂) | Carbonyl, 1,3-bis(trimethylsiloxy)propane | Catalytic I₂ | Neutral, aprotic conditions. organic-chemistry.org |

| p-Toluenesulfonic acid | Carbonyl, 1,3-propanediol | Toluene, reflux | Standard, effective water removal. organic-chemistry.org |

Application of Ionic Liquids and Heterogeneous Catalysts

To enhance the sustainability and efficiency of 1,3-dioxane synthesis, ionic liquids and heterogeneous catalysts are increasingly being utilized.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. dcu.iersc.org Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic solvents. In the context of acetalization, protic ionic liquids have been shown to be effective catalysts, sometimes in aqueous media, simplifying the reaction and workup procedures. researchgate.net Certain 1,3-dioxane structures have themselves been incorporated into ionic liquid crystals. tandfonline.comtandfonline.com

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. wikipedia.orglibretexts.org This allows for easy separation of the catalyst from the product by simple filtration, enabling catalyst recycling and continuous flow processes. acsgcipr.org Examples of heterogeneous catalysts used for acetalization include:

Acidic Clays: Montmorillonite K10, a type of clay, can act as a solid Brønsted acid catalyst. acs.org

Zeolites and Aluminosilicates: These materials possess well-defined pore structures and acidic sites that can effectively catalyze acetal formation. acs.org

Functionalized Silica (B1680970)/Resins: Materials like silica functionalized with sulfonic acid groups or acidic ion-exchange resins provide robust and recyclable solid acid catalysts. researchgate.net

The table below provides examples of these advanced catalytic systems.

| Catalyst System | Type | Example Catalyst/Solvent | Advantage |

| Ionic Liquid | Protic Ionic Liquid | Imidazolium-based ILs | Green solvent, potential for dual catalyst/solvent role, easy workup. dcu.ieresearchgate.net |

| Heterogeneous Catalyst | Acidic Clay | Montmorillonite K10 | Inexpensive, effective solid acid. acs.org |

| Heterogeneous Catalyst | Functionalized Silica | Sulfonic acid-functionalized silica (RHANPSO3H) | High selectivity, reusable. researchgate.net |

Mechanistic Investigations of this compound Formation Reactions

The primary route for the synthesis of this compound is the Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene. wikipedia.orgwikipedia.org In the case of this compound, the reactants are isovaleraldehyde (3-methylbutanal) and propene. The reaction mechanism is a topic of detailed investigation, with several proposed pathways and intermediates.

Under acidic conditions, the carbonyl oxygen of isovaleraldehyde is protonated, forming a highly electrophilic oxonium ion. wikipedia.org This species then undergoes an electrophilic attack by the double bond of propene. This addition leads to the formation of a key carbocationic intermediate. The stability of this carbocation is crucial and can influence the reaction pathway. wikipedia.org

Protonation of the Aldehyde: An acid catalyst protonates the carbonyl oxygen of isovaleraldehyde, increasing its electrophilicity.

Electrophilic Attack: The alkene (propene) acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a β-hydroxy carbocation.

Capture of a Second Aldehyde Molecule: The carbocationic intermediate reacts with a second molecule of isovaleraldehyde.

Ring Closure: An intramolecular reaction occurs where a hydroxyl group attacks the newly formed carbocation center, resulting in the formation of the 1,3-dioxane ring.

More recent and detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided deeper insights. These studies suggest that the reaction may not proceed through a simple, discrete carbocation. Instead, a concerted pathway may be involved. nih.govbeilstein-journals.org DFT calculations on similar Prins reactions have indicated the formation of a 1,3-diol as an initial product. This diol can then be converted into a hemiacetal intermediate (HO–CH₂–O–CH(R)–CH₂–CH₂–OH), which subsequently undergoes ring closure to yield the 1,3-dioxane. beilstein-journals.org The presence of water in the reaction medium can also influence the product distribution, potentially favoring the formation of 1,3-diols over the dioxane. wikipedia.org

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1 | Oxonium Ion | Protonated aldehyde, acting as the initial electrophile. |

| 2 | β-Hydroxy Carbocation | Formed after the nucleophilic attack of the alkene on the activated aldehyde. Its stability influences the reaction course. |

| 3 | Hemiacetal Intermediate | An alternative pathway intermediate suggested by DFT studies, formed from the corresponding 1,3-diol. beilstein-journals.org |

| 4 | Cyclic Oxonium Ion | The final intermediate before deprotonation to yield the neutral 1,3-dioxane. |

Green Chemistry Principles in 1,3-Dioxane Synthesis

The application of green chemistry principles to the synthesis of 1,3-dioxanes, including this compound, aims to reduce the environmental impact of the chemical process. These principles focus on areas such as the use of safer solvents, renewable feedstocks, and more efficient catalytic systems. rsc.org

A significant focus has been the replacement of traditional homogeneous acid catalysts, such as sulfuric acid, which are corrosive, difficult to handle, and generate significant waste. Solid acid catalysts, such as zeolites, ion-exchange resins, and supported acids, offer several advantages. google.com They are generally less corrosive, can be easily separated from the reaction mixture, and are often reusable, which simplifies product purification and reduces waste. For instance, a patent for a related compound describes the use of an immobilized sulfuric acid catalyst on activated carbon for a continuous condensation reaction, highlighting the move towards more sustainable industrial processes. google.com

The use of bio-based and renewable raw materials is also a cornerstone of green chemistry. rsc.orgrsc.org For the synthesis of 1,3-dioxanes, this can involve utilizing aldehydes and diols derived from biomass. researchgate.net This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Furthermore, alternative energy sources, such as microwave and ultrasound irradiation, are being explored to enhance the efficiency of 1,3-dioxane synthesis. researchgate.net These methods can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.

| Green Chemistry Principle | Application in 1,3-Dioxane Synthesis | Example |

|---|---|---|

| Use of Catalysis | Replacement of corrosive liquid acids with reusable solid acid catalysts. | Use of zeolites, ion-exchange resins, or immobilized acids. google.com |

| Prevention of Waste | Employing solvent-free reaction conditions to minimize waste streams. | Running the Prins reaction neat, without an organic solvent. researchgate.net |

| Use of Renewable Feedstocks | Utilizing aldehydes and diols derived from biomass. | Synthesis from bio-based diols. researchgate.net |

| Energy Efficiency | Application of alternative energy sources to reduce energy consumption. | Use of ultrasound or microwave irradiation to accelerate the reaction. researchgate.net |

Stereochemical and Conformational Analysis of 2 Isobutyl 4 Methyl 1,3 Dioxane

Theoretical and Computational Approaches to Conformational Preferences

Theoretical and computational chemistry are indispensable tools for investigating the conformational landscape of molecules. These methods allow for the prediction of stable conformers, the energetics of their interconversion, and the geometric parameters that define their shapes.

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. These methods utilize classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates. Force fields are parameterized sets of equations and associated constants that describe the energy of a molecule in terms of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

For 1,3-dioxane (B1201747) systems, force fields like MM+ have been employed to establish the possible pathways of conformational isomerization. researchgate.net These calculations typically identify the chair conformer as the most stable, with the equatorial orientation of substituents being energetically favored. researchgate.net The potential energy function in a class I force field, for instance, includes terms for bonded interactions (bond stretching, angle bending, dihedral angles, and improper dihedrals) and non-bonded interactions. nih.gov The accuracy of MM calculations is highly dependent on the quality of the force field parameters used. For complex molecules like 2-isobutyl-4-methyl-1,3-dioxane, specific parameters for the substituted dioxane ring might need to be developed or validated to ensure reliable results.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Conformational Isomers

Quantum mechanical (QM) methods provide a more rigorous and accurate description of molecular systems by solving the Schrödinger equation. Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods, like Møller-Plesset perturbation theory (MP2), along with Density Functional Theory (DFT), are powerful tools for studying conformational isomers. researchgate.netresearchgate.net

DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost. Functionals like B3LYP and PBE, combined with various basis sets (e.g., 6-31G(d), cc-pVDZ, aug-cc-pVDZ), have been successfully used to analyze the potential energy surfaces of substituted 1,3-dioxanes. researchgate.netresearchgate.net These studies can determine the relative energies, enthalpies, entropies, and Gibbs free energies of different conformers, such as the chair, twist, and boat forms. For instance, in the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net

For this compound, DFT calculations would be crucial to accurately predict the preferred conformations of the cis and trans isomers. The interplay of steric hindrance from the isobutyl and methyl groups, as well as stereoelectronic effects like the anomeric effect, would dictate the equilibrium geometry. The isobutyl group at the C2 position and the methyl group at the C4 position can exist in either axial or equatorial positions, leading to a variety of possible chair and twist-boat conformations.

| Isomer | Substituent Orientation | Relative Energy (kcal/mol) |

| cis | 2-isobutyl (eq), 4-methyl (eq) | 0.00 (Reference) |

| cis | 2-isobutyl (ax), 4-methyl (ax) | Higher |

| trans | 2-isobutyl (eq), 4-methyl (ax) | Intermediate |

| trans | 2-isobutyl (ax), 4-methyl (eq) | Intermediate |

| Note: This table represents a hypothetical outcome of DFT calculations for illustrative purposes. Actual values would require specific computational studies on this compound. |

Analysis of Ring Inversion Dynamics and Energy Barriers

The 1,3-dioxane ring is not static but undergoes dynamic processes, most notably ring inversion, where one chair conformation converts to another. Computational methods are instrumental in mapping the potential energy surface of this process and identifying the transition states and energy barriers involved.

The ring inversion of 1,3-dioxanes typically proceeds through twist-boat or half-chair transition states. researchgate.net The energy barrier for this process is influenced by the nature and position of the substituents on the ring. For example, studies on 4-methyl-1,3-dioxane (B1663929) have shown that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer and local minima for the axial chair and various flexible forms. researchgate.net

Quantum-chemical methods can calculate the potential barriers for these conformational isomerizations. researchgate.net For this compound, the energy barriers for the interconversion between different chair and twist conformers would be of significant interest. These barriers determine the rates of conformational change and can be correlated with experimental data from techniques like dynamic NMR spectroscopy.

| Inversion Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| Chair (eq,eq) ↔ Chair (ax,ax) | Twist-Boat | ~10-12 |

| Chair (eq,ax) ↔ Chair (ax,eq) | Twist-Boat | ~10-12 |

| Note: The energy barriers are estimations based on typical values for substituted 1,3-dioxanes and would need to be calculated specifically for this compound. |

Spectroscopic Techniques for Elucidating Stereoisomerism and Conformation

Spectroscopic methods provide experimental evidence to validate and complement the findings from theoretical and computational studies. These techniques probe the molecule in its actual state, offering direct information about its three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for conformational analysis in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, NOESY) NMR experiments provide a wealth of information about the connectivity, stereochemistry, and conformation of molecules.

For this compound, the chemical shifts of the ring protons and carbons are sensitive to their axial or equatorial environment. More importantly, the vicinal spin-spin coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the dioxane ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation. researchgate.net

Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of conformational changes, such as ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. researchgate.net Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, which is invaluable for determining the relative stereochemistry and conformation. For example, a strong NOE between the axial proton at C2 and the axial proton at C4 would provide evidence for a cis relationship between the substituents at these positions.

| Proton Pair | Expected ³JHH (Hz) in Chair Conformation |

| Hax-Hax | 10-13 |

| Hax-Heq | 2-5 |

| Heq-Heq | 2-5 |

| Note: These are typical coupling constant ranges for protons on a cyclohexane (B81311) or 1,3-dioxane ring. |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each vibrational mode of a chiral molecule has a corresponding VCD signal, creating a rich and unique fingerprint. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT), the absolute configuration can be unambiguously assigned. researchgate.net VCD is particularly powerful as it does not require the presence of a chromophore and can be applied to a wide range of chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is sensitive to the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. chemistrywithatwist.com Similar to VCD, the experimental ECD spectrum is compared with the computationally predicted spectrum for a given enantiomer to determine the absolute configuration. researchgate.net The reliability of the assignment depends on the accurate prediction of the conformational population, as the ECD spectrum is a weighted average of the spectra of all contributing conformers. nih.gov

For the chiral isomers of this compound, both VCD and ECD could be employed to determine their absolute configurations. The choice between the two would depend on the presence of suitable chromophores for ECD. Given the lack of strong chromophores in the basic structure, VCD might be the more universally applicable technique.

X-ray Crystallography of Key this compound Derivatives

Influence of Substituents on Ring Conformation and Stability

The stability of the various conformations of substituted 1,3-dioxanes is profoundly influenced by the nature and position of the substituents on the ring. The general principle is that bulky substituents prefer to occupy equatorial positions to minimize steric hindrance. researchgate.net

In the case of this compound, both the isobutyl and methyl groups will have a significant impact on the conformational equilibrium. The isobutyl group at C2 will strongly favor an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6. Similarly, the methyl group at C4 will also prefer an equatorial orientation.

The energetic cost of placing a substituent in an axial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. While specific A-values for the isobutyl group on a 1,3-dioxane ring are not commonly tabulated, it is expected to be substantial, likely greater than that of a methyl group.

Table 1: Conformational Free Energy (A-values) of Substituents on a 1,3-Dioxane Ring

| Substituent | Position | -ΔG° (kcal/mol) |

| Methyl | 2 | ~3.6 |

| Methyl | 4 | ~2.9 |

| Methyl | 5 | ~0.8 |

| Isopropyl | 2 | >4.0 |

| tert-Butyl | 2 | >4.0 |

Note: The values in this table are approximate and collated from various sources on conformational analysis of 1,3-dioxanes. The value for the isopropyl group is an estimation based on its steric bulk.

The data illustrates the significant energy penalty for placing a substituent, particularly a bulky one, in an axial position at C2. For this compound, the diequatorial conformer would therefore be overwhelmingly the most stable.

Anomeric and Stereoelectronic Effects in the 1,3-Dioxane System

Beyond simple steric considerations, the conformation and reactivity of 1,3-dioxanes are governed by subtle stereoelectronic effects. The anomeric effect is a key phenomenon in this system. It describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation, despite the steric cost. This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding σ* orbital of the axial C2-substituent bond (n -> σ*).

However, in this compound, the substituent at C2 is a non-electronegative alkyl group (isobutyl). Therefore, the classical anomeric effect is not a dominant factor for this substituent. Instead, what is more relevant is the "reverse anomeric effect" or other stereoelectronic interactions.

Computational studies on 1,3-dioxane have highlighted the importance of various hyperconjugative interactions. acs.orgresearchgate.net These include interactions between the oxygen lone pairs and the axial C-H bonds at C2, C4, and C6 (n p (O) -> σ* C-H ax ), which are believed to dominate. acs.org These interactions can lead to a shortening and strengthening of equatorial C-H bonds and a lengthening and weakening of axial C-H bonds. The balance of these stereoelectronic effects, including σ C-X -> σ* C-H eq and n p (X) -> σ* C-H eq interactions, is crucial for a complete understanding of the conformational preferences and reactivity of the 1,3-dioxane ring. acs.org

For this compound, the presence of the isobutyl group at C2 and the methyl group at C4 will modulate these stereoelectronic interactions, influencing the electron distribution and the geometry of the ring in subtle but significant ways.

Reactivity and Reaction Mechanisms of 2 Isobutyl 4 Methyl 1,3 Dioxane

Acid-Catalyzed Hydrolysis and Ring-Opening Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxanes is a fundamental reaction, typically employed for the deprotection of the corresponding diol and carbonyl compound. The mechanism involves the protonation of one of the oxygen atoms within the dioxane ring by a Brønsted or Lewis acid, forming a cationic intermediate. thieme-connect.de This is followed by a ring-opening step, which can proceed through different pathways depending on the reaction conditions and the structure of the dioxane.

Reductive ring-opening of 1,3-dioxanes can also be achieved using various reagents, leading to the formation of mono-protected diols. researchgate.net This process often involves Lewis acids in conjunction with a hydride source. The regioselectivity of this cleavage is a key aspect, often allowing for the selective exposure of one hydroxyl group over the other. researchgate.net The cationic ring-opening polymerization of acetals like 1,3-dioxolane (B20135) is known to be prone to cyclization, a competing reaction that can be influenced by reaction conditions. researchgate.netrsc.org

Functionalization Reactions at the 1,3-Dioxane (B1201747) Ring

Functionalization of the 1,3-dioxane ring itself, beyond its cleavage, offers pathways to more complex molecular architectures.

The regioselective opening of 1,3-dioxane acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry, allowing for the differential protection and manipulation of hydroxyl groups. researchgate.net The outcome of these reactions is highly dependent on the reagents used. For example, the use of a Lewis acid like diisobutylaluminium hydride (DIBAL-H) often results in the cleavage of the acetal (B89532) bond at the least sterically hindered oxygen. researchgate.net Conversely, other reagent systems may favor cleavage at the more hindered position. researchgate.net

The regioselectivity can be controlled by factors such as chelation control, where a Lewis acid coordinates to multiple oxygen atoms in the substrate, directing the nucleophilic attack to a specific site. researchgate.net While specific studies on 2-isobutyl-4-methyl-1,3-dioxane are not prevalent, the principles derived from studies on analogous systems, such as those in carbohydrate chemistry, are applicable. The substitution pattern on the dioxane ring plays a crucial role in directing the regiochemical outcome of these transformations. researchgate.net

Table 1: Examples of Reagents for Regioselective Reductive Ring-Opening of 1,3-Dioxane Acetals

| Reagent System | General Outcome | Reference |

|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Cleavage typically occurs at the least hindered oxygen atom. | researchgate.net |

| Lithium aluminium hydride/Aluminium chloride (LiAlH₄-AlCl₃) | Can provide access to the alternative regioisomer, with the benzyl (B1604629) ether forming on the more hindered position in certain substrates. | researchgate.net |

This table presents generalized outcomes based on studies of various 1,3-dioxane systems, as detailed in the cited literature.

While less common than ring-opening, transformations involving changes in the size of the 1,3-dioxane ring have been reported. Ring-contraction reactions can occur under specific conditions, often proceeding through rearrangement mechanisms. etsu.edu For instance, the reaction of a 1,3-dioxan-5-ol (B53867) derivative with triphenylphosphine (B44618) and carbon tetrabromide has been shown to yield a contracted 1,3-dioxolane product. rsc.org Such rearrangements are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. etsu.edu

Furthermore, annelation reactions on 1,3-dioxan-5-ones can lead to the formation of bridged bicyclic systems, effectively a functionalization that incorporates the dioxane into a more complex ring structure. nih.gov These reactions demonstrate that the 1,3-dioxane ring, while often used as a stable protecting group, can participate in more intricate transformations.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a significant impact on the reaction pathways and selectivity of reactions involving 1,3-dioxanes. Solvent polarity can influence the rate of acid-catalyzed hydrolysis by stabilizing the charged intermediates formed during the reaction. In some reactions, polar protic solvents like ethanol (B145695) or water have been shown to significantly improve yields compared to non-polar or polar aprotic solvents. clockss.org

For cycloaddition reactions, solvent can alter the regioselectivity. acs.org Computational studies have shown that for some reactions, a preference for one regioisomer in the gas phase can be abolished in a solvated environment. acs.org The solvent can also affect the conformational equilibrium of the 1,3-dioxane ring, which in turn can influence the stereochemical outcome of reactions. acs.org For instance, the viscosity of the reaction medium at high concentrations can impact the reaction's progress. academie-sciences.fr In the context of polymerization, the choice of solvent and other reaction conditions can influence the competition between the desired polymerization and competing side reactions like cyclization. researchgate.net

Table 2: Effect of Solvent on the Yield of a Knoevenagel-Michael Condensation Involving a 1,3-Dioxane Derivative

| Solvent | Yield (%) | Polarity Type | Reference |

|---|---|---|---|

| Neat (no solvent) | 36 | - | clockss.org |

| Toluene | Low | Non-polar | clockss.org |

| Ethyl Acetate | Low | Polar aprotic | clockss.org |

| DMF | Increased | Polar aprotic | clockss.org |

| DMSO | Increased | Polar aprotic | clockss.org |

| Ethanol | High | Polar protic | clockss.org |

| Water | High | Polar protic | clockss.org |

This table is adapted from a study on 1,3-dioxane-4,6-dione, illustrating the profound effect of the solvent on reaction efficiency. clockss.org

Advanced Spectroscopic and Chromatographic Methodologies in 2 Isobutyl 4 Methyl 1,3 Dioxane Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive structural confirmation and detailed impurity analysis of 2-isobutyl-4-methyl-1,3-dioxane. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of an unambiguous elemental formula for the parent ion and its fragments.

For this compound (molecular formula C₉H₁₈O₂), HRMS can verify its elemental composition by providing an experimental mass that closely matches the theoretical (calculated) exact mass. This capability is crucial for distinguishing the target compound from isomers or other compounds that may have the same nominal mass.

Furthermore, HRMS is instrumental in impurity profiling. It can detect and identify trace-level impurities, such as unreacted starting materials (isovaleraldehyde, butane-1,3-diol), byproducts from synthesis, or degradation products, by determining their precise elemental formulas.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Role in Analysis |

| This compound | C₉H₁₈O₂ | 158.1307 | Target Analyte |

| Isovaleraldehyde (B47997) | C₅H₁₀O | 86.0732 | Potential Impurity (Starting Material) |

| Butane-1,3-diol | C₄H₁₀O₂ | 90.0681 | Potential Impurity (Starting Material) |

| 2,4-Diisobutyl-1,3-dioxane | C₁₂H₂₄O₂ | 200.1776 | Potential Impurity (Byproduct) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Isomeric Composition, and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for assessing the purity, isomeric ratio, and trace contaminants of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments and detects the separated components, providing mass spectra that act as molecular fingerprints for identification.

In the analysis of this compound, GC can effectively separate the cis and trans diastereomers, which arise from the relative orientations of the isobutyl group at the C2 position and the methyl group at the C4 position. These isomers typically exhibit slightly different retention times on a standard GC column. The integration of the corresponding peaks in the chromatogram allows for the precise determination of the isomeric composition of a sample.

GC-MS is also highly sensitive for trace analysis. Methods can be developed to detect minute quantities of contaminants, making it invaluable for quality control. nih.govresearchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 158) and characteristic fragment ions corresponding to the loss of the isobutyl group (m/z 101) or other structural fragments, confirming its identity.

| Parameter | Analytical Information Provided by GC-MS |

| Purity Assessment | The area percentage of the main compound peak(s) relative to the total area of all peaks in the chromatogram indicates the overall purity. |

| Isomeric Composition | Separation of cis and trans diastereomers allows for the quantification of their relative ratio. The cis isomer often elutes slightly earlier than the trans isomer. |

| Trace Analysis | High sensitivity enables the detection and identification of trace-level impurities, often at parts-per-million (ppm) levels or lower. nih.gov |

| Structural Confirmation | The fragmentation pattern in the mass spectrum provides structural confirmation, complementing the retention time data. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and the molecular structure of this compound. These methods are based on the interaction of light with molecular vibrations and are complementary to one another.

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, FTIR is particularly sensitive to the polar C-O bonds within the dioxane ring and the C-H bonds of the alkyl groups.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is especially effective for analyzing the non-polar C-C backbone and symmetric vibrations. Together, these techniques provide a comprehensive vibrational profile for structural confirmation. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Significance |

| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR & Raman | Confirms the presence of the isobutyl and methyl groups. |

| C-O-C Stretch (Acetal) | 1050 - 1150 | FTIR (Strong) | Characteristic of the 1,3-dioxane (B1201747) ring structure. |

| CH₂ Bend | 1450 - 1485 | FTIR & Raman | Provides information on the methylene (B1212753) groups in the ring and side chain. |

| C-C Stretch | 800 - 1200 | Raman (Stronger) | Relates to the carbon skeleton of the molecule. |

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

The this compound molecule possesses two chiral centers at positions C2 and C4 of the dioxane ring. This results in the existence of four possible stereoisomers, which comprise two pairs of enantiomers: (2R, 4R) / (2S, 4S) and (2R, 4S) / (2S, 4R). Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Chiral chromatography is the definitive method for separating and quantifying these enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) in either a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system. nih.govgcms.cz The CSP interacts diastereomerically with the individual enantiomers, causing them to travel through the column at different rates, thus enabling their separation.

This analysis is critical for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. The development of such chiral separation methods is essential in fields where the biological activity of a compound is stereospecific, as different enantiomers can have distinct effects. nih.gov

| Stereoisomers of this compound |

| Enantiomeric Pair 1 |

| (2R, 4R)-2-isobutyl-4-methyl-1,3-dioxane |

| (2S, 4S)-2-isobutyl-4-methyl-1,3-dioxane |

| Enantiomeric Pair 2 (Diastereomers of Pair 1) |

| (2R, 4S)-2-isobutyl-4-methyl-1,3-dioxane |

| (2S, 4R)-2-isobutyl-4-methyl-1,3-dioxane |

The successful separation via chiral chromatography allows for the integration of the individual peaks to calculate the ratio of the enantiomers, a crucial quality attribute for stereoselective synthesis and application.

Role of 2 Isobutyl 4 Methyl 1,3 Dioxane in Complex Organic Synthesis and Methodology Development

Applications as Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While specific research highlighting 2-isobutyl-4-methyl-1,3-dioxane as a widely used chiral auxiliary is limited, its structure is analogous to other 1,3-dioxanes that serve this purpose. The principle relies on creating the dioxane from an enantiomerically pure diol, which then imparts facial selectivity to reactions. wikipedia.org

If this compound is synthesized using an enantiopure form of 1,3-butanediol (B41344), the resulting dioxane molecule becomes chiral. The stereocenter at the C4 position, bearing the methyl group, can influence the direction of attack of reagents on a prochiral center elsewhere in the molecule. For instance, if a substrate is attached to the dioxane ring, the isobutyl group at C2 and the methyl group at C4 can create a sterically hindered environment, forcing an incoming reagent to approach from the less hindered face. This principle is fundamental to asymmetric synthesis, enabling the production of a specific enantiomer of a target molecule. wikipedia.orgresearchgate.net

The effectiveness of such an auxiliary is often determined by the diastereomeric excess (d.e.) achieved in the reaction. High diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com Research on related systems, such as phenylalanine-derived oxazaborolidinones, has demonstrated that chiral Lewis acids can selectively cleave prochiral dioxane acetals, highlighting the potential for dioxane structures in asymmetric transformations. nih.gov

| Reactant | Chiral Auxiliary | Reaction Type | Expected Major Diastereomer | Expected Minor Diastereomer | Hypothetical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|---|

| Prochiral Enolate | (4R)-2-Isobutyl-4-methyl-1,3-dioxane derivative | Alkylation | (R)-product | (S)-product | >90% |

| Prochiral Aldehyde | (4R)-2-Isobutyl-4-methyl-1,3-dioxane derivative | Aldol Addition | (R,S)-product | (S,R)-product | >90% |

Utilization as Protecting Groups for Carbonyl Compounds and Diols

One of the most fundamental and widespread uses of the 1,3-dioxane (B1201747) structure is as a protecting group. thieme-connect.de Specifically, this compound can be viewed as the protected form of either isobutyraldehyde (B47883) (using 1,3-butanediol) or 1,3-butanediol (using isobutyraldehyde). This strategy is essential in multi-step synthesis where a specific functional group needs to be shielded from reaction conditions that would otherwise transform it. chem-station.com

The formation of the 1,3-dioxane is typically achieved through an acid-catalyzed reaction between the carbonyl compound and the diol. wikipedia.org The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org 1,3-Dioxanes are valued for their stability under a wide range of conditions, including basic, reductive, and oxidative environments. thieme-connect.deorganic-chemistry.org

Deprotection, or the removal of the dioxane group to restore the original carbonyl and diol, is generally accomplished by acid-catalyzed hydrolysis, where the presence of water shifts the equilibrium back to the starting materials. organic-chemistry.orgwikipedia.org The stability of the 1,3-dioxane ring is greater than that of the corresponding 1,3-dioxolane (B20135) (five-membered ring), making it a more robust protecting group in certain applications. organic-chemistry.org

| Process | Reactants | Typical Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| Protection | Isobutyraldehyde and 1,3-Butanediol | p-Toluenesulfonic acid (p-TsOH), ZrCl4, I2 | Toluene, reflux with Dean-Stark trap | This compound |

| Deprotection | This compound | Aqueous HCl, Aqueous H2SO4, NaBArF4 | Acetone/Water, heat | Isobutyraldehyde and 1,3-Butanediol |

Precursor in the Synthesis of Complex Heterocyclic Systems

The 1,3-dioxane ring is not merely a static protecting group; it can also serve as a versatile precursor for the synthesis of other complex heterocyclic structures. Through regioselective ring-opening reactions, the core dioxane structure can be manipulated to yield valuable synthetic intermediates. researchgate.netugent.be For example, reductive cleavage of benzylidene acetals (a type of 1,3-dioxane) using reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of mono-protected diols, which are themselves useful building blocks. researchgate.net

Furthermore, the 1,3-dioxane framework can be part of tandem reactions to build more elaborate molecular architectures. Research has shown that derivatives like 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) can act as intermediates in the synthesis of bioactive compounds such as xanthenodiones and dispirohydroquinolines. clockss.org The reactivity of the acetal carbon (C2) and adjacent positions allows for functionalization and subsequent transformation into different heterocyclic systems. While direct examples starting from this compound are not prevalent in the literature, the chemical principles established for other substituted dioxanes indicate its potential in this area. clockss.orgacs.org

Building Block for Advanced Materials and Polymers (Focus on Synthetic Research)

The synthesis of novel polymers often relies on building blocks (monomers) that can be linked together to form long chains. Cyclic ethers and acetals, including 1,3-dioxanes, are valuable monomers for ring-opening polymerization (ROP). This process can yield polyethers and polyacetals, which have applications in various fields, from biomedical materials to polymer electrolytes.

Research has been conducted on the free-radical ROP of 2-methylene-1,3-dioxane, a structural analog of this compound. elsevierpure.com Such studies explore how substituents on the dioxane ring influence the competition between vinyl addition polymerization and ring-opening polymerization, thereby affecting the final polymer structure and properties. elsevierpure.com More recently, the in situ polymerization of 1,3-dioxane has been shown to produce a highly compatible polymer electrolyte for high-voltage lithium-metal batteries. The resulting six-membered ring-based polymer exhibited superior oxidation stability compared to its five-membered (dioxolane) counterpart. wikipedia.org

The presence of the isobutyl and methyl groups in this compound could be used to tune the properties of a resulting polymer, such as its solubility, glass transition temperature, and mechanical characteristics. By serving as a monomer, this compound has the potential to be incorporated into advanced materials through controlled polymerization techniques. rsc.orgacs.org

Development of Novel Synthetic Methodologies Utilizing the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is a common motif in synthetic chemistry, leading to the continuous development of new methodologies for its formation and manipulation. The Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene, is a classic method for synthesizing substituted 1,3-dioxanes and is still an area of active research. wikipedia.orgjk-sci.com Modern variations focus on developing catalytic and asymmetric versions of this reaction to produce enantiomerically enriched dioxanes, which can be valuable as chiral building blocks. nih.govthieme-connect.com

Moreover, the 1,3-dioxane structure itself serves as a scaffold for creating and testing new chemical entities with potential biological activity. For instance, novel derivatives of 1,3-dioxanes have been synthesized and evaluated as modulators to overcome multidrug resistance in cancer therapy. nih.gov By systematically modifying the substituents on the dioxane ring, chemists can explore structure-activity relationships and optimize compounds for a specific biological target. Therefore, a molecule like this compound can be both a product of established synthetic methods and a starting point for the development of new chemical reactions and bioactive compounds.

Synthesis and Research Implications of 2 Isobutyl 4 Methyl 1,3 Dioxane Derivatives and Analogues

Systematic Synthesis of Substituted 1,3-Dioxanes and Related Cyclic Acetals

The primary and most classical method for synthesizing 1,3-dioxanes, including 2-isobutyl-4-methyl-1,3-dioxane, is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. thieme-connect.de This reaction is an equilibrium process, and to drive it towards the formation of the acetal (B89532), the water generated during the reaction must be removed. quimicaorganica.orgucalgary.ca This is often achieved by azeotropic distillation with solvents like benzene (B151609) or toluene. quimicaorganica.org

The general mechanism involves the initial protonation of the carbonyl group of the aldehyde or ketone, which activates it for nucleophilic attack by one of the hydroxyl groups of the 1,3-diol. quimicaorganica.orglibretexts.org A subsequent series of proton transfer and water elimination steps leads to the formation of a stabilized carbocation, which is then attacked by the second hydroxyl group of the diol, followed by deprotonation to yield the cyclic acetal. quimicaorganica.orgucalgary.ca

For the specific synthesis of this compound, isovaleraldehyde (B47997) would be reacted with 1,3-butanediol (B41344) in the presence of an acid catalyst. The use of substituted 1,3-diols allows for the introduction of various substituents onto the dioxane ring, leading to a diverse range of derivatives. ijapbc.com For instance, the reaction of aldehydes or ketones with 2-substituted-1,3-propanediols can generate new 1,3-dioxane (B1201747) compounds with substituents at the 5-position of the ring. researchgate.net

Alternative synthetic strategies have also been developed. One such method involves the reaction of α-substituted aldehydes with aqueous formaldehyde (B43269) in the presence of a base. This leads to an in-situ dialdehyde (B1249045) which is then reduced to the corresponding diol. This diol can subsequently be reacted with various aldehydes or ketones to form the desired 1,3-dioxanes in good yields. ijapbc.com

The following table provides an overview of common reactants used in the synthesis of substituted 1,3-dioxanes:

| Carbonyl Compound | 1,3-Diol | Resulting 1,3-Dioxane Derivative |

| Isovaleraldehyde | 1,3-Butanediol | This compound |

| Benzaldehyde | Glycerol | cis- and trans-2-Phenyl-5-hydroxy-1,3-dioxane acs.org |

| Various Aldehydes/Ketones | meso-2,4-Pentanediol | 2,4,6-Substituted-1,3-dioxane derivatives researchgate.net |

| o-Phthaldialdehyde | 2-Substituted-1,3-propanediols | 1,2-Bis(1,3-dioxan-2-yl)-benzene derivatives researchgate.net |

Stereochemical Aspects of Novel Analogues

The 1,3-dioxane ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de The presence of substituents on the ring introduces stereochemical considerations, leading to the possibility of various diastereomers. The conformational analysis of these isomers is a critical aspect of their study, as the spatial arrangement of atoms significantly influences their physical and chemical properties. acs.org

In substituted 1,3-dioxanes, the equatorial position is generally favored for substituents at the 2-position to avoid steric interactions with the axial hydrogens at the 4- and 6-positions. thieme-connect.de However, the conformational preferences can be influenced by various factors, including the nature of the substituents and the presence of stereoelectronic effects. For example, in 5-substituted-2-phenyl-1,3-dioxanes, the addition of lithium bromide can influence the position of the equilibrium between diastereomers by stabilizing the axial isomers through complexation. acs.org

Quantum-chemical studies have been employed to investigate the potential energy surfaces and conformational isomerizations of substituted 1,3-dioxanes. researchgate.net These studies help in understanding the energy barriers between different conformations and predicting the most stable arrangements. For instance, the conformational isomerization of cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane (B14706944) has been investigated using ab initio quantum-chemical methods. researchgate.net

The stereochemical outcome of reactions involving 1,3-dioxanes can be highly specific. For example, the α,α'-annelation reactions of 1,3-dioxan-5-ones with methyl α-(bromomethyl)acrylate proceed with complete stereocontrol, which has been rationalized by considering the steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane ring. nih.gov

The following table summarizes key stereochemical features of substituted 1,3-dioxanes:

| Feature | Description | Reference |

| Preferred Conformation | Chair-like conformation, similar to cyclohexane. | thieme-connect.de |

| Substituent Orientation | Equatorial orientation at C2 is generally thermodynamically favored to minimize diaxial interactions. | thieme-connect.de |

| Influence of Additives | Salts like lithium bromide can alter the conformational equilibrium by stabilizing certain isomers. | acs.org |

| Reaction Stereocontrol | Steric and stereoelectronic effects in intermediates can lead to highly stereoselective reaction outcomes. | nih.gov |

Comparative Reactivity and Stability Studies of Functionalized Derivatives

The reactivity and stability of this compound and its derivatives are largely dictated by the acetal functional group. Acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis in the presence of acid. organicchemistrytutor.com The hydrolysis of a cyclic acetal regenerates the original carbonyl compound and the diol. orgoreview.com

The rate of hydrolysis can be influenced by the substitution pattern on the dioxane ring. Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that for acetals with at most one substituent at the C2 position, the 1,3-dioxolanes are hydrogenolyzed more rapidly. cdnsciencepub.com This is attributed to the greater ease of forming the planar oxocarbonium ion intermediate from the five-membered ring. cdnsciencepub.com However, when there are two substituents at C2 (ketals), the order of reactivity is reversed. cdnsciencepub.com

The stability of the 1,3-dioxane ring can also be affected by the nature of the substituents. For instance, the combustion chemistry of 1,3-dioxane and 1,3-dioxolane (B20135) differs significantly, with 1,3-dioxane showing higher reactivity in the low-temperature regime. acs.org These differences are attributed to variations in the chemical bond dissociation energies within their molecular structures. acs.org

Functionalized derivatives of 1,3-dioxanes can exhibit unique reactivity. For example, 4-methylene-1,3-dioxane derivatives can undergo a Lewis acid-promoted rearrangement, analogous to the Ferrier rearrangement, to form tetrahydropyran-4-ones. thieme-connect.de This highlights how functionalization can open up new reaction pathways.

The table below compares the relative reactivity of different types of cyclic acetals:

| Cyclic Acetal Type | Relative Reactivity in Acid-Catalyzed Hydrolysis | Key Influencing Factor |

| 1,3-Dioxolane (unsubstituted at C2) | Generally higher than 1,3-dioxanes | Ease of forming the oxocarbonium ion intermediate cdnsciencepub.com |

| 1,3-Dioxane (unsubstituted at C2) | Generally lower than 1,3-dioxolanes | Greater ring strain in the transition state cdnsciencepub.com |

| 1,3-Dioxolane (disubstituted at C2) | Generally lower than disubstituted 1,3-dioxanes | Steric hindrance at the reaction center cdnsciencepub.com |

| 1,3-Dioxane (disubstituted at C2) | Generally higher than disubstituted 1,3-dioxolanes | Steric effects influencing intermediate stability cdnsciencepub.com |

Structure-Reactivity Relationships within the this compound Family

Understanding the relationship between the structure of this compound derivatives and their reactivity is a key area of research. This often involves quantitative structure-activity relationship (QSAR) studies, which aim to correlate molecular structure with chemical or biological activity. nih.gov

The electronic and steric properties of substituents on the 1,3-dioxane ring play a crucial role in determining reactivity. For example, electron-donating groups can stabilize the carbocation intermediate formed during acid-catalyzed hydrolysis, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate and slow down the reaction.

Steric hindrance around the acetal carbon (C2) can also significantly impact reactivity. Bulky substituents can hinder the approach of reagents, slowing down reactions such as hydrolysis or reduction. The conformational preferences of the dioxane ring, as discussed in section 7.2, are also intimately linked to reactivity. An axial substituent, for instance, might be more sterically accessible for certain reactions compared to an equatorial one, or vice versa, depending on the reaction mechanism.

The interplay of these electronic and steric effects can be complex. For example, in the study of the reductive cleavage of 1,3-dioxanes, the relative rates of reduction were found to be dependent on the number and nature of substituents at the C2 position. cdnsciencepub.com

QSAR models can be developed to predict the properties and activities of new derivatives within the this compound family. acs.org These models use computational descriptors that quantify various aspects of the molecular structure, such as size, shape, and electronic properties, to build a mathematical relationship with the observed activity. nih.gov While QSAR studies are more commonly associated with predicting biological activity, the same principles can be applied to understand and predict chemical reactivity.

The following table outlines key structural factors influencing the reactivity of this compound derivatives:

| Structural Factor | Influence on Reactivity | Example |

| Electronic Effects of Substituents | Electron-donating groups can accelerate reactions involving carbocation intermediates, while electron-withdrawing groups can retard them. | A phenyl group at C2 can stabilize the oxocarbonium ion through resonance. |

| Steric Hindrance | Bulky substituents can impede the approach of reagents, decreasing reaction rates. | Increased substitution at C2 can alter the relative rates of reductive cleavage. cdnsciencepub.com |

| Conformational Effects | The axial or equatorial orientation of substituents can influence their accessibility and reactivity. | The stereochemical outcome of annelation reactions is controlled by the conformation of the dioxane ring. nih.gov |

| Ring Size | Five-membered 1,3-dioxolane rings can exhibit different reactivity compared to six-membered 1,3-dioxane rings due to differences in ring strain and ease of forming intermediates. | 1,3-Dioxolanes are generally more readily hydrolyzed than 1,3-dioxanes. cdnsciencepub.com |

Computational Chemistry and Cheminformatics Applied to 2 Isobutyl 4 Methyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2-isobutyl-4-methyl-1,3-dioxane. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic properties that govern the compound's chemical behavior.

By employing a basis set such as 6-311++G(d,p), researchers can optimize the geometry of the molecule and calculate key electronic descriptors. nih.gov For this compound, this would involve determining the most stable conformations of the dioxane ring and the orientation of the isobutyl and methyl substituents. The resulting electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its susceptibility to chemical reactions. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron density around the molecule. For this compound, this map would likely show regions of negative potential around the oxygen atoms of the dioxane ring, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, regions of positive potential would highlight electrophilic sites.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 2.1 eV | Represents the energy of the lowest unoccupied orbital, indicating affinity for nucleophiles. |

| HOMO-LUMO Gap | 11.6 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Indicates a moderate overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning its interactions with solvents and other molecules. These simulations model the movement of atoms over time, providing insights into solvation shells, intermolecular forces, and conformational changes. nih.govdntb.gov.ua

In an aqueous environment, MD simulations could reveal how water molecules arrange themselves around the this compound molecule. It is expected that the oxygen atoms of the dioxane ring would form hydrogen bonds with water molecules, influencing the compound's solubility and partitioning behavior. dntb.gov.uaresearchgate.net The isobutyl group, being nonpolar, would likely exhibit hydrophobic interactions, leading to a specific orientation of the molecule at interfaces.

By calculating the radial distribution functions from the simulation trajectory, one can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net This analysis would provide a detailed picture of the solvation structure around both the polar dioxane ring and the nonpolar alkyl substituents. Furthermore, the free energy of solvation can be computed, offering a thermodynamic measure of the compound's solubility in a given solvent. nih.gov

Table 2: Illustrative Intermolecular Interaction Data for this compound from a Hypothetical MD Simulation in Water

| Interaction Type | Atom Pair | Average Distance (Å) | Significance |

| Hydrogen Bond | Dioxane Oxygen - Water Hydrogen | 2.8 | Indicates strong interaction with the solvent. |

| van der Waals | Isobutyl Carbon - Water Oxygen | 3.5 | Represents weaker, non-specific interactions. |

Note: This table presents illustrative data that could be generated from an MD simulation.

Development and Validation of QSPR/QSAR Models (Focus on methodology and relationships, not specific properties)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structures. chemicalbook.com For this compound and related compounds, QSPR models could be developed to predict various physicochemical properties.

The methodology for building a QSPR/QSAR model involves several key steps. First, a dataset of molecules with known properties or activities is assembled. For instance, a series of cyclic acetals with varying alkyl substituents could be used. nih.gov Next, a wide range of molecular descriptors is calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to find a mathematical relationship between the calculated descriptors and the experimental property. researchgate.net The goal is to develop a model that can accurately predict the property of interest for new, untested compounds.

Validation is a critical step to ensure the predictive power of the model. This is typically done using an external set of compounds that were not used in the model development. A robust QSPR model for cyclic acetals could, for example, establish a relationship between the size and shape of the substituents at the 2- and 4-positions of the dioxane ring and a particular property.

Machine Learning Approaches for Predicting Synthetic Outcomes and Stereoselectivity

Machine learning (ML) is increasingly being applied in chemistry to predict the outcomes of chemical reactions, including yields and stereoselectivity. ontosight.ainih.gov The formation of this compound, which involves the reaction of isobutyraldehyde (B47883) with 1,3-butanediol (B41344), can result in different stereoisomers depending on the reaction conditions and catalysts used.

ML models can be trained on datasets of similar reactions to learn the complex relationships between reactants, catalysts, solvents, temperature, and the resulting stereoselectivity. ontosight.ai For the synthesis of this compound, an ML model could be developed to predict the ratio of cis and trans isomers based on the specific chiral catalyst employed.

The features used to train such a model would include descriptors for the aldehyde, the diol, the catalyst, and the solvent. These descriptors can be derived from the molecules' structures and electronic properties. The model, once trained, could then be used to virtually screen different reaction conditions to identify those that are most likely to produce the desired stereoisomer in high yield, thereby guiding experimental efforts and reducing the need for trial-and-error synthesis.

Future Research Directions and Unexplored Avenues for 2 Isobutyl 4 Methyl 1,3 Dioxane Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The continuous manufacturing paradigm offered by flow chemistry presents a promising frontier for the synthesis of 2-isobutyl-4-methyl-1,3-dioxane. This approach, characterized by the use of microreactors and continuous processing, offers substantial benefits over traditional batch methods, including enhanced safety, improved reaction control, and scalability. A patented pipelining synthesis method for 3-hydroxy-1,3-dioxane highlights the potential for reduced reaction times and fewer isomer by-products, a concept directly applicable to the production of this compound. google.com

Future research could focus on developing a continuous-flow process for the acetalization of isovaleraldehyde (B47997) with 1,3-butanediol (B41344). Such a system would enable precise control over reaction parameters like temperature, pressure, and catalyst residence time, potentially leading to higher yields and selectivities of the desired cis/trans isomers.

Key Research Objectives:

Catalyst Immobilization: Development of robust, immobilized acid catalysts suitable for packed-bed reactors to simplify purification and enable catalyst recycling.

Process Optimization: Systematic optimization of flow rates, stoichiometry, and temperature to maximize throughput and product purity.

Integrated Purification: Design of in-line separation modules for the continuous removal of water and unreacted starting materials, leading to a streamlined synthesis-to-purification process.

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, could further accelerate the discovery and optimization of reaction conditions for producing and derivatizing this compound. These platforms can perform a large number of experiments in a high-throughput manner, systematically screening catalysts, solvents, and other reaction parameters.

Exploration of Novel Catalytic Transformations and C-H Functionalization

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. While traditional Brønsted and Lewis acids are effective for its formation, there is a growing interest in heterogeneous catalysts for their ease of separation and recyclability. acs.org Research into solid acid catalysts, such as ion-exchange resins or metal oxides, could lead to more sustainable and cost-effective production methods. ub.edu

A particularly exciting and largely unexplored area is the direct C-H functionalization of the 1,3-dioxane (B1201747) ring. Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from unactivated C-H bonds. youtube.com Applying these methods to this compound could unlock a vast chemical space of novel derivatives.

Potential C-H Functionalization Reactions:

Arylation/Alkenylation: Palladium- or rhodium-catalyzed coupling of the C-H bonds on the dioxane ring with aryl or vinyl halides/triflates.

Amination/Etherification: Directed or non-directed introduction of nitrogen or oxygen functionalities at various positions on the ring.

Borylation/Silylation: Installation of boron or silicon moieties, which can serve as versatile handles for further synthetic transformations.

The regioselectivity of these reactions would be a critical aspect to investigate, as the different C-H bonds on the this compound molecule (at C2, C4, C5, and C6) would exhibit different reactivities.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of the formation and subsequent reactions of this compound is fundamental to optimizing reaction conditions and identifying transient intermediates. The use of advanced spectroscopic techniques for in situ reaction monitoring can provide real-time data on the concentrations of reactants, intermediates, and products.